molecular formula C16H17F3N2OS B4051294 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine

4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine

Cat. No.: B4051294
M. Wt: 342.4 g/mol
InChI Key: CGEMOWCFIUNUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine is a useful research compound. Its molecular formula is C16H17F3N2OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10136883 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with intricate molecular structures, including those with oxazoline and thiomorpholine functionalities, have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists are significant in clinical applications for their efficacy in emesis and depression treatments. For instance, a study by Harrison et al. (2001) details an orally active, water-soluble NK1 receptor antagonist demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This research underlines the therapeutic potential of such compounds in addressing significant health concerns (Harrison et al., 2001).

Antimicrobial Activities

Derivatives of triazoles, oxazoles, and thiomorpholines have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) and Bektaş et al. (2010) synthesized new 1,2,4-triazoles and evaluated them for antimicrobial activities, showcasing the potential of such compounds in developing new antimicrobial agents. These studies demonstrate the versatility of compounds with triazole cores in combating microbial resistance, a growing concern in the medical field (Bayrak et al., 2009); (Bektaş et al., 2010).

Luminescent Lanthanide Ion Complexes

The synthesis of luminescent lanthanide ion complexes with oxazoline derivatives, as explored by de Bettencourt-Dias et al. (2007), indicates the potential for such compounds in the development of new materials for technological applications. These complexes exhibit significant luminescence, suggesting applications in sensors, lighting, and display technologies (de Bettencourt-Dias et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

Homoleptic cyclometalated iridium complexes, incorporating functionalities similar to those in the queried compound, have been studied for their application in OLEDs. Tsuboyama et al. (2003) demonstrated the efficiency of such complexes in producing high-efficiency and pure-red emission in OLED devices. This research highlights the importance of structural modification in optimizing the luminescent properties of these complexes for practical applications (Tsuboyama et al., 2003).

Properties

IUPAC Name

5-methyl-4-(thiomorpholin-4-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-11-14(10-21-6-8-23-9-7-21)20-15(22-11)12-2-4-13(5-3-12)16(17,18)19/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEMOWCFIUNUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Reactant of Route 3
Reactant of Route 3
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Reactant of Route 4
Reactant of Route 4
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Reactant of Route 5
Reactant of Route 5
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
Reactant of Route 6
Reactant of Route 6
4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.